molecular formula C21H22N4OS B294715 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294715
M. Wt: 378.5 g/mol
InChI Key: XIMKLQWLUSOJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Chemical Reactions Analysis

6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to specific interactions that result in its biological effects. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4OS/c1-14-5-7-15(8-6-14)19-22-23-20-25(19)24-18(27-20)13-26-17-11-9-16(10-12-17)21(2,3)4/h5-12H,13H2,1-4H3

InChI Key

XIMKLQWLUSOJNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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